Aldosterone-d8

Clinical Chemistry Reference Measurement Procedure LC-MS/MS

Aldosterone-d8 is a stable isotope-labeled analog of aldosterone in which eight hydrogen atoms are replaced by deuterium atoms. It serves as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) methods for the quantitative determination of aldosterone in biological matrices.

Molecular Formula C21H28O5
Molecular Weight 368.5 g/mol
Cat. No. B12432465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldosterone-d8
Molecular FormulaC21H28O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C4CC5(C3CCC5C(=O)CO)C(O4)O
InChIInChI=1S/C21H28O5/c1-20-7-6-12(23)8-11(20)2-3-13-14-4-5-15(16(24)10-22)21(14)9-17(18(13)20)26-19(21)25/h8,13-15,17-19,22,25H,2-7,9-10H2,1H3/t13-,14-,15+,17-,18+,19?,20-,21+/m0/s1/i2D2,6D2,8D,10D2,15D
InChIKeyQUQBHBRVKLEOEI-CLSMCGPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aldosterone-d8: Deuterated Internal Standard for Isotope Dilution LC-MS/MS Quantification of Aldosterone in Clinical Reference Measurement Procedures


Aldosterone-d8 is a stable isotope-labeled analog of aldosterone in which eight hydrogen atoms are replaced by deuterium atoms [1]. It serves as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) methods for the quantitative determination of aldosterone in biological matrices [2]. The compound is specifically utilized to correct for matrix effects and extraction variability, enabling accurate and precise aldosterone measurements in serum, plasma, and urine .

Why Aldosterone-d8 Cannot Be Replaced by Unlabeled Aldosterone or Other Deuterated Analogs Without Method Revalidation


Aldosterone-d8 cannot be substituted with unlabeled aldosterone or alternative deuterated aldosterone analogs (e.g., aldosterone-d4 or aldosterone-d7) without complete analytical method revalidation [1]. The mass shift of +8 Da distinguishes aldosterone-d8 from the endogenous analyte (m/z 361.2 vs. 369.2 for the precursor ion), which is essential for avoiding spectral overlap and ensuring accurate multiple reaction monitoring (MRM) transitions . Different deuterium labeling patterns exhibit distinct chromatographic retention behavior due to deuterium isotope effects; for instance, aldosterone-d8 and aldosterone-d7 may not co-elute identically with the native analyte under the same gradient conditions, compromising the fundamental assumption of isotope dilution that the internal standard and analyte experience equivalent matrix effects and ionization efficiency [2].

Quantitative Differentiation of Aldosterone-d8: Validated Performance in Candidate Reference Measurement Procedures


Validated Linearity Range and Limit of Quantification in Serum Using Aldosterone-d8 as Internal Standard

In a candidate reference measurement procedure (RMP) using aldosterone-d8 as the internal standard, serum aldosterone exhibited linearity from 4.5 to 3902 pg/mL with a limit of quantification (LOQ) of 3.1 pg/mL and intra-assay coefficient of variation (CV) ranging from 0.5% to 1.2% [1]. This performance meets the stringent analytical requirements for RMPs as defined by the Joint Committee for Traceability in Laboratory Medicine (JCTLM), specifically ≤5% total CV and ≤3% bias [2]. By comparison, a reference method using aldosterone-d7 as internal standard for serum aldosterone reported a higher LOQ of 16.2 pg/mL (0.045 nmol/L) and intra-assay CV <5.0% [3].

Clinical Chemistry Reference Measurement Procedure LC-MS/MS Primary Aldosteronism

Matrix Effect Correction: Aldosterone-d8 Co-Elution and Ionization Equivalence

Aldosterone-d8 corrects for matrix effects and extraction variability by co-eluting with the native aldosterone analyte, ensuring equivalent ionization efficiency [1]. In a validated clinical LC-MS/MS method, aldosterone and aldosterone-d8 were eluted from a 150-mm biphenyl resolving column at 11.9 to 12.2 minutes, with MRM transitions of 361.2→315.1 (343.2) for aldosterone and 369.2→351.2 (323.2) for aldosterone-d8 . The use of aldosterone-d8 enables correction of matrix effects that would otherwise cause systematic bias, a critical advantage over external calibration methods that lack isotope-labeled internal standardization [2].

Matrix Effects Ion Suppression Isotope Dilution LC-MS/MS

Chromatographic Resolution and Absence of Spectral Cross-Talk with Structural Analogs

In a validated ID-LC-MS/MS reference measurement procedure, aldosterone and its structural analogues (including cortisol, corticosterone, and 11-deoxycorticosterone) were baseline separated with a C18-packed UHPLC column within a 7-minute gradient elution, and aldosterone-d8 served as the internal standard without contributing to spectral cross-talk or interference with the analyte channel [1]. The method achieved a limit of detection (LoD) of 19.4 pmol/L (S/N > 3) and a lower limit of quantification (LLoQ) of 27.7 pmol/L (S/N > 10, CV < 10.0%) [2].

Chromatographic Separation Structural Analogs Spectral Interference UHPLC

Method Bias Relative to Established Reference Measurement Procedures

The candidate reference measurement procedure employing aldosterone-d8 demonstrated a relative bias of 2.76% to -1.89% when compared against an established RMP for plasma aldosterone measurement [1]. The method's overall performance met JCTLM requirements of ≤5% total CV and ≤3% bias, confirming that aldosterone-d8-based methods achieve metrological traceability suitable for value assignment of reference materials and calibration of routine clinical analyzers [2].

Method Comparability Reference Measurement Procedure Bias Assessment Metrological Traceability

Validated Application Scenarios for Aldosterone-d8 in Clinical Reference Measurement and Diagnostic Standardization


Value Assignment for Certified Reference Materials and Calibrator Traceability

Aldosterone-d8 is the internal standard of choice in candidate reference measurement procedures developed for value assignment of serum, plasma, and urine aldosterone reference materials [1]. These RMPs achieve CV values of 0.5–1.4% and recoveries of 95–105%, meeting the stringent JCTLM requirements (≤5% CV, ≤3% bias) necessary for establishing metrological traceability to SI units [2]. Manufacturers of clinical aldosterone immunoassays and automated LC-MS/MS platforms rely on aldosterone-d8-based reference methods to calibrate and validate their routine diagnostic systems.

Clinical Diagnostic Harmonization for Primary Aldosteronism Screening

Aldosterone-d8-based LC-MS/MS methods provide the analytical specificity required for accurate primary aldosteronism (PA) screening, where aldosterone measurements below 20 ng/dL are critical for diagnostic decision-making [3]. LC-MS/MS measurements using aldosterone-d8 internal standard yield aldosterone concentrations substantially lower than immunoassays across the full physiologic range, particularly when aldosterone levels are <20 ng/dL, necessitating recalibration of diagnostic thresholds [4]. Aldosterone-d8 enables the correction of matrix effects that immunoassays cannot address, providing the analytical certainty required for clinical diagnosis.

Urine Aldosterone Quantification in Endocrine Research and Clinical Trials

Aldosterone-d8 has been validated for urine aldosterone quantification in candidate reference measurement procedures, demonstrating linearity from 10 to 998 pg/mL, LOQ of 9.9 pg/mL, and CV ranging from 1.1% to 1.4% [5]. This application is particularly relevant for 24-hour urine aldosterone measurements used in the confirmatory testing phase of primary aldosteronism evaluation, where accurate quantification across a wide dynamic range is essential for distinguishing unilateral from bilateral adrenal disease.

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